molecular formula C24H29NO2S B2703933 3-[3-(benzyloxy)phenyl]-1-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one CAS No. 1795358-18-7

3-[3-(benzyloxy)phenyl]-1-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one

Cat. No.: B2703933
CAS No.: 1795358-18-7
M. Wt: 395.56
InChI Key: KZJNXIVGIHTLSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-(benzyloxy)phenyl]-1-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one is a useful research compound. Its molecular formula is C24H29NO2S and its molecular weight is 395.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 3-[3-(benzyloxy)phenyl]-1-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one is a complex organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article presents a detailed examination of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H26N2O2SC_{20}H_{26}N_2O_2S, with a molecular weight of approximately 350.5 g/mol. The structure features a bicyclic framework, which is characteristic of several biologically active compounds.

The biological activity of this compound may be attributed to its interactions with various biological targets, particularly in the central nervous system (CNS). Preliminary studies suggest that it may exhibit:

  • Monoamine Oxidase Inhibition : Similar compounds have shown selective inhibition of monoamine oxidase B (MAO-B), which is crucial for the metabolism of neurotransmitters such as dopamine. This inhibition could potentially provide neuroprotective effects against neurodegenerative diseases like Parkinson's disease .
  • Antioxidant Activity : Compounds with similar structural motifs have been reported to possess antioxidant properties, which may help mitigate oxidative stress in neuronal tissues .

Biological Activity Data

The following table summarizes key findings related to the biological activity of the compound:

Activity IC50 Value Reference
MAO-B Inhibition0.062 µM
Antioxidant ActivityORAC = 2.27 Trolox eq
Neuroprotective EffectsSignificant

Case Studies and Research Findings

  • Parkinson's Disease Research : A study evaluated the MAO-B inhibitory activity of various derivatives related to this compound. The results indicated that it possesses potent and selective MAO-B inhibitory activity, which is essential for developing therapies for Parkinson's disease .
  • Neuroprotection : In vitro studies demonstrated that the compound exhibited significant neuroprotective effects against oxidative stress-induced neuronal damage, suggesting its potential utility in treating neurodegenerative disorders .
  • Inflammatory Response Modulation : Research indicates that similar compounds can modulate inflammatory responses in CNS disorders, potentially through the inhibition of pro-inflammatory cytokines and pathways such as NF-kB .

Properties

IUPAC Name

1-(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)-3-(3-phenylmethoxyphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29NO2S/c1-28-23-15-20-11-12-21(16-23)25(20)24(26)13-10-18-8-5-9-22(14-18)27-17-19-6-3-2-4-7-19/h2-9,14,20-21,23H,10-13,15-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZJNXIVGIHTLSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CC2CCC(C1)N2C(=O)CCC3=CC(=CC=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.